molecular weight and formula of N-Cyclohexyl 1-boc-piperidine-4-carboxamide
molecular weight and formula of N-Cyclohexyl 1-boc-piperidine-4-carboxamide
An In-Depth Technical Guide to N-Cyclohexyl-1-boc-piperidine-4-carboxamide: Synthesis, Characterization, and Applications
Executive Summary: This technical guide provides a comprehensive overview of N-Cyclohexyl-1-boc-piperidine-4-carboxamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis via amide coupling, and discusses standard analytical methodologies for its characterization. Furthermore, it explores the compound's significance and potential applications within medicinal chemistry, grounded in the established importance of the piperidine scaffold. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, recognized as an essential heterocyclic system in the synthesis of numerous pharmaceuticals.[1] Its derivatives exhibit a wide array of pharmacophoric features, leading to their use in diverse therapeutic areas, including oncology, virology, and neurology.[1] The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
A critical aspect of synthesizing complex piperidine-based molecules is the use of protecting groups to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for protecting the piperidine nitrogen.[2][3] Its stability under various reaction conditions and its straightforward, clean removal under acidic conditions make it an ideal tool for multi-step syntheses.[2] N-Cyclohexyl-1-boc-piperidine-4-carboxamide, which incorporates this protected piperidine scaffold linked to a cyclohexylamide, serves as a highly versatile building block for creating more complex drug candidates and molecular probes.[4][5]
Physicochemical Properties
The fundamental identity and characteristics of N-Cyclohexyl-1-boc-piperidine-4-carboxamide are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl 4-[(cyclohexylamino)carbonyl]-1-piperidinecarboxylate | [6] |
| CAS Number | 757949-48-7 | [6][7] |
| Molecular Formula | C₁₇H₃₀N₂O₃ | [6][7] |
| Molecular Weight | 310.44 g/mol | |
| Synonyms | N-Cyclohexyl 1-BOC-piperidine-4-carboxamide | [6][7] |
Synthesis and Mechanism
The most direct and common method for synthesizing N-Cyclohexyl-1-boc-piperidine-4-carboxamide is through the coupling of its two constituent fragments: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-carboxylic acid) and cyclohexylamine. This reaction is a classic example of amide bond formation, a cornerstone of peptide and medicinal chemistry.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages readily available starting materials. The core of this process is the activation of the carboxylic acid group on the Boc-protected piperidine. Carboxylic acids are generally unreactive towards amines under standard conditions; therefore, a "coupling agent" is required to convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine (cyclohexylamine). This approach is highly efficient and provides excellent control over the reaction, preventing the formation of unwanted side products. The Boc group on the piperidine nitrogen is essential here, as it prevents the nitrogen from participating in undesired side reactions, such as polymerization.[3]
Experimental Protocol: Amide Coupling Synthesis
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
HATU (1,1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add cyclohexylamine followed by DIPEA. The DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and maintain an optimal pH for the coupling.
-
Carboxylic Acid Activation: Add HATU to the mixture. HATU is a highly efficient coupling agent that rapidly activates the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Cyclohexyl-1-boc-piperidine-4-carboxamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Cyclohexyl-1-boc-piperidine-4-carboxamide.
Analytical Characterization
Post-synthesis, it is imperative to confirm the identity, structure, and purity of the target compound. A combination of standard analytical techniques is employed for comprehensive characterization.
Overview of Analytical Strategy
The goal of the analytical workflow is twofold: first, to confirm that the desired molecular structure has been successfully formed, and second, to quantify its purity by detecting any remaining starting materials, reagents, or side products. High-performance liquid chromatography (HPLC) is typically used for purity assessment, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.[8][9]
Standard Analytical Methodologies
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment | A single major peak in the chromatogram, with purity typically >95%.[9] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak corresponding to the compound's mass (e.g., [M+H]⁺ at m/z 311.23). |
| ¹H NMR Spectroscopy | Structural Elucidation | A spectrum showing characteristic proton signals for the Boc group (a singlet around 1.4 ppm), the cyclohexyl group, and the piperidine ring protons.[10][11] |
| ¹³C NMR Spectroscopy | Structural Confirmation | A spectrum confirming the number of unique carbon atoms, including the carbonyl carbons of the amide and the carbamate.[8][10] |
Analytical Workflow Diagram
Caption: Standard workflow for the analytical characterization of the synthesized compound.
Applications in Research and Drug Development
N-Cyclohexyl-1-boc-piperidine-4-carboxamide is not typically an active pharmaceutical ingredient itself but rather a sophisticated building block for creating more complex molecules. Its value lies in its bifunctional nature:
-
Amide Moiety: The N-cyclohexylamide group can serve as a key interaction point with biological targets or can be further modified.
-
Boc-Protected Nitrogen: The Boc group can be removed under mild acidic conditions to reveal a secondary amine. This newly deprotected amine is a versatile chemical handle for further functionalization, such as N-alkylation or N-arylation, allowing for the extension of the molecular scaffold.[12]
This compound is therefore highly valuable in the construction of libraries of related molecules for screening in drug discovery programs. Derivatives of such scaffolds have been explored for a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, and have been investigated in the development of agonists for targets like the melanocortin subtype-4 receptor.[12][13]
Conclusion
N-Cyclohexyl-1-boc-piperidine-4-carboxamide is a well-defined chemical entity with significant utility in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from common precursors, combined with its versatile chemical handles, makes it a valuable intermediate for drug discovery and development. The protocols and analytical strategies outlined in this guide provide a robust framework for the reliable synthesis and characterization of this compound, empowering researchers to leverage its potential in creating novel therapeutic agents.
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